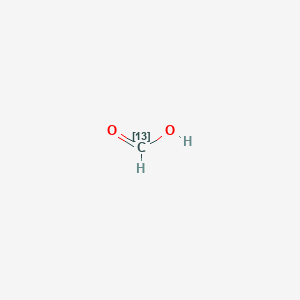
1,7-Dimethylchrysene
Overview
Description
1,7-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 7 positions on the chrysene backbone. This compound is of interest due to its potential carcinogenic activity and its presence in high-boiling petroleum distillates .
Preparation Methods
1,7-Dimethylchrysene can be synthesized through several methods:
Photocyclisation of 1,6-diarylhexa-1,3,5-trienes: This method involves the irradiation of 1,6-di-(o-tolyl)hexa-1,3,5-triene, leading to the formation of this compound.
Synthesis from 1,5-diacetylnaphthalene: Another synthetic route involves the use of 1,5-diacetylnaphthalene as a starting material.
Isolation from high-boiling petroleum distillates: This compound has been isolated from a high-boiling fraction of Kuwait mineral oil.
Chemical Reactions Analysis
1,7-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the aromatic system of this compound.
Substitution: Electrophilic substitution reactions can occur, where substituents replace hydrogen atoms on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7-Dimethylchrysene has several scientific research applications:
Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their chemical properties.
Biology: Research on its potential carcinogenic activity helps in understanding the biological effects of polycyclic aromatic hydrocarbons.
Medicine: Studies on its carcinogenicity contribute to cancer research and the development of preventive measures.
Mechanism of Action
The mechanism of action of 1,7-Dimethylchrysene involves its interaction with cellular components, leading to potential carcinogenic effects. It can form DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic activation and detoxification pathways.
Comparison with Similar Compounds
1,7-Dimethylchrysene can be compared with other dimethylchrysenes, such as:
- 1,5-Dimethylchrysene
- 5,6-Dimethylchrysene
- 5,7-Dimethylchrysene
- 5,12-Dimethylchrysene
- 1,6-Dimethylchrysene
- 6,7-Dimethylchrysene
- 6,12-Dimethylchrysene
These compounds differ in the positions of the methyl groups on the chrysene backbone, which can influence their chemical properties and biological activities. For example, 5,11-Dimethylchrysene is a strong tumor initiator, while 5,12-Dimethylchrysene is less active .
Properties
IUPAC Name |
1,7-dimethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-5-3-7-17-15(13)9-11-20-18-8-4-6-14(2)16(18)10-12-19(17)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECNMZWNMFGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


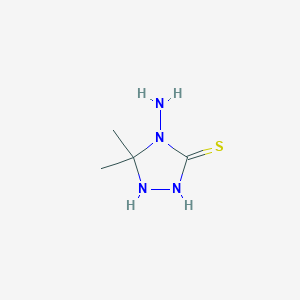
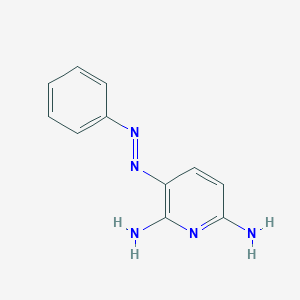


![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
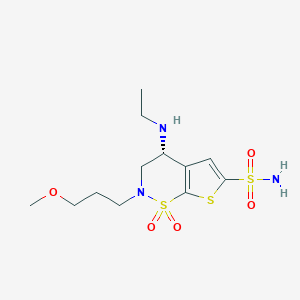
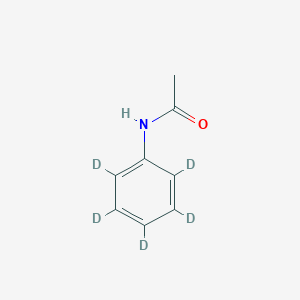
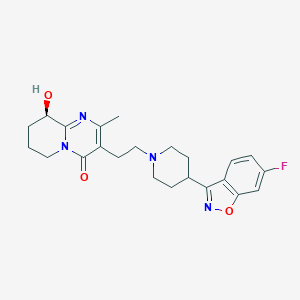
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)




